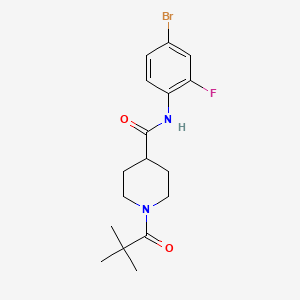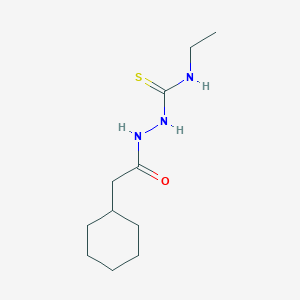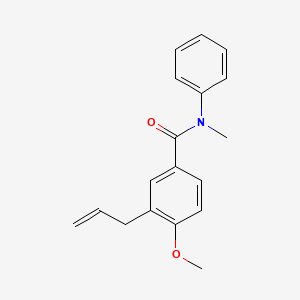![molecular formula C13H15NO2S B4837818 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4837818.png)
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-mercaptoethanol under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
2-[(2-hydroxyethyl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group and the indole ring system makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14-8-11(13(16)9-17-7-6-15)10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSXZGAJZQNCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4837739.png)
![dimethyl 3-methyl-5-{[(2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4837740.png)

![N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837745.png)
![1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4837748.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)


![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)

![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4837797.png)
![12-isobutyl-9-(isobutylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B4837798.png)
![4-[5-(2-methylphenoxy)pentyl]morpholine](/img/structure/B4837803.png)
